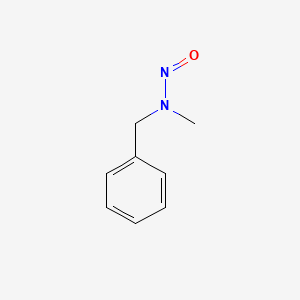

N-methyl-n-benzylnitrosamine

Description

The exact mass of the compound N-methyl-n-benzylnitrosamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-n-benzylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-n-benzylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXUJKBJBFLCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041081 | |

| Record name | N-Nitrosomethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00357 [mmHg] | |

| Record name | N-Nitrosomethylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

937-40-6 | |

| Record name | N-Methyl-N-benzylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-benzylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL(METHYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81CGI9K6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"carcinogenic potential of N-methyl-n-benzylnitrosamine"

An In-Depth Technical Guide to the Carcinogenic Potential of N-methyl-n-benzylnitrosamine (MNBN)

Executive Summary

N-methyl-n-benzylnitrosamine (MNBN), also known as N-nitroso-N-methylbenzylamine, is a potent N-nitroso compound extensively utilized in toxicological and cancer research as a model carcinogen.[1] Its significance lies in its remarkable organ-specificity, reliably inducing tumors in the esophagus of various rodent models.[2][3] This guide provides a comprehensive examination of the carcinogenic potential of MNBN, delving into its metabolic activation, mechanism of genotoxicity, organotropism, and the established experimental protocols for its study. The core of MNBN's carcinogenicity is its metabolic transformation into a reactive electrophile that forms covalent adducts with DNA, initiating a cascade of events leading to neoplastic transformation.[4] Understanding these mechanisms is crucial for assessing the risks of N-nitrosamine exposure and for the development of potential chemopreventive strategies.

Introduction: The Chemical and Toxicological Profile of MNBN

N-methyl-n-benzylnitrosamine (CAS No. 937-40-6) is characterized by a nitroso group attached to a nitrogen atom bonded to both a methyl and a benzyl group.[1] This structure is fundamental to its biological activity.[1] As a member of the N-nitrosamine class, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), MNBN serves as an invaluable tool for investigating the mechanisms of chemical carcinogenesis, particularly for esophageal squamous cell carcinoma (ESCC).[2][3] Its presence has been detected in certain foods, such as grilled meats and pickled vegetables, highlighting the relevance of understanding its health risks.[2][3]

Metabolic Activation: The Genesis of Carcinogenicity

The carcinogenic activity of MNBN is not inherent to the parent molecule but is contingent upon its metabolic activation. This bioactivation is a critical, tissue-specific process primarily mediated by cytochrome P450 (CYP) enzymes.[5] The process initiates with the hydroxylation of the α-carbon on either the methyl or benzyl group. The key pathway leading to its potent carcinogenicity involves the hydroxylation of the α-carbon of the methyl group.

This enzymatic action transforms MNBN into an unstable α-hydroxy-nitrosamine intermediate.[5] This intermediate then undergoes spontaneous decomposition to yield a highly reactive methyldiazonium ion, which is a potent electrophilic alkylating agent.[4] It is this ultimate carcinogen that directly interacts with cellular macromolecules, most importantly DNA, to initiate the carcinogenic process. The preferential bioactivation of MNBN in the target organ—the esophagus—is a key determinant of its organ-specific carcinogenicity.[6]

Caption: Metabolic activation pathway of N-methyl-n-benzylnitrosamine (MNBN).

Mechanism of Action: DNA Adduct Formation and Genotoxicity

The primary mechanism through which MNBN exerts its carcinogenic effect is genotoxicity, driven by the formation of DNA adducts. The electrophilic methyldiazonium ion generated during metabolic activation readily alkylates DNA bases.[4]

Key DNA adducts formed include:

-

7-methylguanine (7-meGua): The most abundant adduct, but it is generally considered to be of lower mutagenic potential.[7]

-

O⁶-methylguanine (O⁶-meGua): A highly promutagenic lesion. During DNA replication, O⁶-meGua frequently mispairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of this adduct in target tissues is strongly correlated with carcinogenic outcome.[6]

Studies in Wistar rats have shown that four hours after a single intravenous injection of radiolabeled MNBN, the methylation of purine bases in DNA was most extensive in the esophagus.[6][8] The concentration of the promutagenic O⁶-methylguanine in esophageal DNA was found to be six times higher than in the lung and nine times higher than in hepatic DNA.[6] This preferential formation and accumulation of O⁶-meGua in the esophagus provides a direct molecular basis for the organ-specific carcinogenicity of MNBN.[6] The cell's capacity to repair these adducts, primarily through the enzyme O⁶-alkylguanine-DNA-alkyltransferase (AAP), is a critical factor. If the rate of adduct formation overwhelms the repair capacity, mutations can become fixed, leading to the initiation of cancer.[9]

Organ-Specific Carcinogenesis: The Esophagus as a Primary Target

MNBN is a potent and selective carcinogen for the esophagus in rats.[2] Studies have also demonstrated its ability to induce tumors in other organs, such as the liver and forestomach, particularly in mice.[2][10] The selective induction of esophageal tumors is attributed to the high metabolic capacity of the esophageal mucosa to bioactivate MNBN.[6]

| Animal Model | Route of Administration | Dose Regimen | Primary Target Organ | Tumor Type | Key Findings |

| Rat (Wistar) | Intravenous (i.v.) | Single dose (2.5 mg/kg) | Esophagus | N/A (DNA Adduct Study) | Highest levels of O⁶-methylguanine in esophageal DNA.[6][8] |

| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 4.7 mg/kg | N/A (Pharmacokinetics) | N/A (Pharmacokinetics) | Cleared from blood with a half-life of 66 minutes.[11] |

| Mouse (CD-1) | Intraperitoneal (i.p.) | 6-24 doses (4-16 mg/kg) | Forestomach | Papillomas & Carcinomas | High incidence of tumors near the squamocolumnar junction.[10] |

| Rat | Dietary | Fed diets with 5-10% strawberries post-NMBA | Esophagus | Squamous Cell Carcinoma | Strawberries significantly inhibited tumor multiplicity.[3] |

Experimental Models and Methodologies

The study of MNBN's carcinogenic potential relies on robust and validated experimental protocols. These systems must incorporate appropriate metabolic activation to be predictive.

Protocol: In Vivo Carcinogenicity Bioassay in Rats

This protocol outlines a standard long-term study to assess the carcinogenic potential of MNBN in the rat esophagus.

Objective: To determine the incidence and latency of esophageal tumors in rats following chronic MNBN administration.

Methodology:

-

Animal Model: Male Wistar rats, 6-8 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to standard chow and water).

-

Grouping: Randomly assign animals to at least two groups:

-

Control Group (n=20): Receives vehicle (e.g., saline or corn oil) only.

-

MNBN Group (n=30): Receives MNBN at a pre-determined dose (e.g., 0.5 mg/kg body weight).

-

-

Administration: Administer MNBN or vehicle via subcutaneous or intraperitoneal injection, 3 times per week for 20 weeks.

-

Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur). Record body weights weekly.

-

Termination: Euthanize animals at a pre-determined endpoint (e.g., 30 weeks) or when moribund.

-

Necropsy: Perform a complete gross necropsy. Carefully excise the esophagus, open it longitudinally, and count all visible tumors.

-

Histopathology: Fix the esophagus and other major organs in 10% neutral buffered formalin. Process tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

-

Data Analysis: A veterinary pathologist will evaluate slides for preneoplastic and neoplastic lesions. Analyze tumor incidence using Fisher's exact test and tumor multiplicity using a t-test or Mann-Whitney U test.

Caption: Workflow for an in vivo carcinogenicity bioassay of MNBN.

Protocol: In Vitro Mutagenicity Assessment (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a standard method for detecting the mutagenic potential of a chemical. For N-nitrosamines, this test is critically dependent on an exogenous metabolic activation system.

Objective: To determine if MNBN can induce point mutations in strains of Salmonella typhimurium in the presence of metabolic activation.

Methodology:

-

Materials:

-

Salmonella typhimurium histidine-requiring strains (e.g., TA100, TA1535 for base-pair substitutions).

-

S9 mix: Liver homogenate (S9 fraction) from Aroclor- or phenobarbital-induced hamsters or rats, supplemented with cofactors (e.g., NADP+, G6P). Hamster liver S9 is often more sensitive for nitrosamines.[12]

-

Minimal glucose agar plates.

-

Top agar.

-

-

Pre-incubation Method:

-

To a sterile test tube, add:

-

0.1 mL of bacterial culture.

-

0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

-

0.1 mL of MNBN solution at various concentrations (or positive/negative controls).

-

-

Causality Note: The pre-incubation step allows the S9 enzymes to metabolize the pro-mutagen (MNBN) into its reactive form before plating, increasing the sensitivity of the assay for compounds like nitrosamines.[12]

-

-

Incubation: Vortex the tubes gently and pre-incubate at 37°C for 30-60 minutes.

-

Plating: Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex, and pour onto the surface of minimal glucose agar plates.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertants to at least twice the background (negative control) count.

Analytical Detection Methodologies

Accurate quantification of MNBN and its metabolites in biological or environmental samples requires highly sensitive and selective analytical techniques.[13]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for detection at trace levels.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also a powerful technique, often used for volatile nitrosamines.[14]

These methods are crucial for pharmacokinetic studies, exposure assessment, and ensuring the purity of test compounds in research.[11][13]

Conclusion and Future Directions

N-methyl-n-benzylnitrosamine is a well-established and potent esophageal carcinogen whose mechanism of action is intrinsically linked to its metabolic activation into a DNA-alkylating agent. The preferential formation of the promutagenic O⁶-methylguanine adduct in esophageal tissue provides a clear molecular basis for its organ-specific carcinogenicity. The experimental models and protocols detailed herein represent the foundational tools for investigating N-nitrosamine carcinogenesis.

Future research should continue to explore the specific human CYP isoforms involved in MNBN bioactivation, investigate inter-individual differences in susceptibility, and further elucidate the signaling pathways disrupted downstream of DNA damage. A deeper understanding of these processes will enhance risk assessment for human populations and aid in the discovery of novel chemopreventive agents.

References

- Title: N-methyl-n-benzylnitrosamine | 937-40-6 Source: Google Cloud Search URL

- Title: Mechanisms of action of N-nitroso compounds.

- Title: CAS 937-40-6: N-Methyl-N-benzylnitrosamine - CymitQuimica Source: CymitQuimica URL

- Title: Carcinogenesis by methylbenzylnitrosamine near the squamocolumnar junction and methylamylnitrosamine metabolism in the mouse forestomach - PubMed Source: PubMed URL

- Title: Metabolism of, and DNA methylation by, N-nitrosomethylbenzylamine in chicken - NIH Source: National Institutes of Health URL

- Title: N-methyl-N-benzylnitrosamine | C8H10N2O | CID 13643 - PubChem Source: PubChem URL

- Title: Inhibition of the development of N-nitrosomethylbenzylamine-induced esophageal tumors in rats by strawberries and aspirin, alone and in combination - PMC - NIH Source: National Institutes of Health URL

- Title: Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC - NIH Source: National Institutes of Health URL

- Title: Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - ResearchGate Source: ResearchGate URL

- Title: Preferential methylation of target organ DNA by the oesophageal carcinogen N-nitrosomethylbenzylamine - PubMed Source: PubMed URL

- Title: In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat Source: Unknown URL

- Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - Health and Environmental Sciences Institute Source: Health and Environmental Sciences Institute URL

- Title: N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N Source: HESI URL

- Title: Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC - NIH Source: National Institutes of Health URL

- Title: DNA Damage Induced by N-nitrosodibenzylamine and N-nitroso-alpha-acetoxybenzyl-benzylamine in Mammalian Cell Systems and in Vivo - PubMed Source: PubMed URL

- Title: Effect of N-nitrosamines carcinogenic for oesophagus on O6-alkyl-guanine-DNA-methyl transferase in rat oesophagus and liver - PMC - NIH Source: National Institutes of Health URL

- Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central Source: PubMed Central URL

- Title: DNA adduct formation from tobacco-specific N-nitrosamines - PubMed - NIH Source: National Institutes of Health URL

- Title: Mutagenicity of alpha-acetoxy derivatives of N-methyl-N-benzylnitrosamine and N,N-dibenzylnitrosamine in V79 cells: a comparison between methylating and benzylating mutagens - PubMed Source: PubMed URL

- Title: Mechanism of esophageal tumor induction in rats by N-nitrosomethylbenzylamine and its ring-methylated analog N-nitrosomethyl(4-methylbenzyl)

- Title: (PDF)

- Title: Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - MDPI Source: MDPI URL

- Title: Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA Source: PMDA URL

- Title: New publication: Genotoxicity testing of N-nitrosamines using mammalian cells - Toxys Source: Toxys URL

- Title: Enhancement of formation of the esophageal carcinogen benzylmethylnitrosamine from its precursors by Candida albicans - PMC - NIH Source: National Institutes of Health URL

- Title: Preferential methylation of target organ DNA by the oesophageal carcinogen N-nitrosomethylbenzylamine - Oxford Academic Source: Oxford Academic URL

- Title: Nitrosamine Drug Substance-Related Impurities cause DNA methylation adducts in vitro and in primary hepatocytes upon Cytochrome P450-dependend metabolic activation - PubMed Source: PubMed URL

- Title: Enhancement of formation of esophageal carcinogen benzylmethylnitrosoamine from its precursors by Candida albicans - ResearchGate Source: ResearchGate URL

- Title: Nitrosamine impurities analysis solutions guide | Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

- Title: MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE - PMC - PubMed Central Source: PubMed Central URL

- Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals Source: MDPI URL

- Title: Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - ResearchGate Source: ResearchGate URL

- Title: Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - NIH Source: National Institutes of Health URL

- Title: Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays - Eurofins Source: Eurofins URL

Sources

- 1. CAS 937-40-6: N-Methyl-N-benzylnitrosamine | CymitQuimica [cymitquimica.com]

- 2. Buy N-methyl-n-benzylnitrosamine | 937-40-6 [smolecule.com]

- 3. Inhibition of the development of N-nitrosomethylbenzylamine-induced esophageal tumors in rats by strawberries and aspirin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential methylation of target organ DNA by the oesophageal carcinogen N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of, and DNA methylation by, N-nitrosomethylbenzylamine in chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effect of N-nitrosamines carcinogenic for oesophagus on O6-alkyl-guanine-DNA-methyl transferase in rat oesophagus and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carcinogenesis by methylbenzylnitrosamine near the squamocolumnar junction and methylamylnitrosamine metabolism in the mouse forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity Assessment of N-methyl-n-benzylnitrosamine (NMBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Genotoxicity Assessment of N-methyl-n-benzylnitrosamine

N-methyl-n-benzylnitrosamine (NMBN) is a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens.[1] The presence of nitrosamine impurities in pharmaceuticals has become a significant concern for regulatory agencies and the drug development industry, necessitating robust and sensitive methods for their detection and toxicological evaluation.[2][3][4][5] This guide provides a comprehensive technical overview of the genotoxicity assessment of NMBN, detailing the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies. As a Senior Application Scientist, the following sections synthesize established methodologies with mechanistic insights to provide a self-validating framework for the genotoxic evaluation of NMBN.

The Mechanistic Underpinnings of NMBN Genotoxicity: Metabolic Activation and DNA Adduct Formation

The genotoxicity of most N-nitrosamines, including NMBN, is not intrinsic to the parent molecule but is a consequence of metabolic activation.[6][7] This bioactivation is primarily mediated by the cytochrome P450 (CYP450) family of enzymes, which are abundant in the liver.[8][9][10][11][12][13][14]

The proposed metabolic activation pathway of NMBN involves the enzymatic hydroxylation of the α-carbon atom of either the methyl or the benzyl group. This hydroxylation results in the formation of unstable intermediates that spontaneously decompose to yield highly reactive electrophilic species, namely diazonium ions. These ions can then readily react with nucleophilic sites on DNA bases, forming covalent DNA adducts.[15][16][17]

Based on studies of structurally similar N-nitrosamines, such as N-nitrosobenzylmethylamine, the primary DNA adducts expected from NMBN exposure include:

-

Methyl Adducts: O⁶-methylguanine (O⁶-MeG), N⁷-methylguanine (N⁷-MeG), and N³-methyladenine (N³-MeA).[7]

-

Benzyl Adducts: N²-benzylguanine, 3-benzyladenine, N⁶-benzyladenine, 7-benzylguanine, and O⁶-benzyl-2'-deoxyguanosine.

The formation of these adducts, particularly O⁶-alkylguanine, is strongly associated with the mutagenic and carcinogenic potential of N-nitrosamines.[18] These adducts can lead to mispairing during DNA replication, resulting in point mutations. If not repaired, these mutations can accumulate and contribute to the initiation of carcinogenesis.

DNA Repair Pathways

Cells possess a sophisticated network of DNA repair mechanisms to counteract the deleterious effects of DNA adducts.[4][5][19][20][21] The primary repair pathways involved in the removal of NMBN-induced DNA adducts are:

-

Base Excision Repair (BER): This pathway is primarily responsible for the removal of smaller alkylation adducts like N⁷-MeG and N³-MeA.[19]

-

Nucleotide Excision Repair (NER): NER is involved in the repair of bulkier DNA adducts that distort the DNA helix, which may include some of the benzyl adducts.[5]

-

Direct Reversal of Damage: The enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT) directly removes the alkyl group from O⁶-alkylguanine, restoring the correct DNA structure in a single step.

The efficiency of these repair pathways can significantly influence the genotoxic outcome of NMBN exposure.

Core Genotoxicity Testing Battery for NMBN

A standard battery of in vitro and in vivo genotoxicity assays is essential to comprehensively evaluate the mutagenic and clastogenic potential of NMBN.

In Vitro Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay to detect the mutagenic potential of a chemical to induce gene mutations.[1][18][22][23][24] For N-nitrosamines, specific modifications to the standard protocol are crucial to enhance sensitivity, particularly concerning metabolic activation.[25]

2. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[26][27][28][29] This assay is a critical component of the genotoxicity testing battery as it provides information on chromosomal damage.

3. In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][22][29][30][31][32][33][34] It can be adapted to detect various types of DNA damage, including alkali-labile sites and, with the inclusion of specific repair enzymes, oxidized bases and alkylation adducts.

In Vivo Assays

Positive findings in in vitro assays necessitate follow-up in vivo studies to assess the genotoxic potential of NMBN in a whole-animal system, which incorporates the complexities of absorption, distribution, metabolism, and excretion (ADME).

1. In Vivo Micronucleus Assay

This assay assesses the induction of micronuclei in the bone marrow or peripheral blood of treated animals, providing a measure of chromosomal damage in a living organism.

2. In Vivo Comet Assay

The in vivo comet assay can be performed on various tissues from treated animals to detect DNA strand breaks, providing information on the organ-specific genotoxicity of NMBN.[6][30]

3. Transgenic Rodent (TGR) Gene Mutation Assay

For a more definitive assessment of in vivo mutagenicity, the TGR assay can be employed. This assay measures the induction of mutations in a reporter gene in various tissues of transgenic animals.

Experimental Protocols

Enhanced Bacterial Reverse Mutation (Ames) Test for NMBN

This protocol is adapted from established guidelines for N-nitrosamine testing.[32]

1. Principle: Histidine-dependent strains of Salmonella typhimurium and Escherichia coli are exposed to NMBN in the presence and absence of a metabolic activation system. Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

- S. typhimurium strains: TA98, TA100, TA1535, TA1537

- E. coli strain: WP2 uvrA (pKM101)

- N-methyl-n-benzylnitrosamine (NMBN)

- Solvent (e.g., Dimethyl sulfoxide - DMSO)

- Positive controls:

- Without S9: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537), 4-Nitroquinoline-1-oxide (for WP2 uvrA)

- With S9: 2-Aminoanthracene (for all strains)

- Metabolic activation system: Aroclor 1254-induced hamster liver S9 fraction and cofactor solution (NADP, G6P). A 30% S9 concentration in the S9 mix is recommended for nitrosamines.[1]

- Molten top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

- Minimal glucose agar plates

3. Procedure:

- Prepare fresh overnight cultures of the bacterial tester strains.

- Prepare serial dilutions of NMBN in the chosen solvent.

- Pre-incubation method: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the NMBN test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation). b. Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. c. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure even distribution of the top agar.

- Incubate the plates in the dark at 37°C for 48-72 hours.

- Count the number of revertant colonies on each plate.

4. Data Analysis and Interpretation:

- A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control for most strains (three-fold for TA1535 and TA1537).

- The results should be confirmed in at least one independent experiment.

In Vitro Micronucleus Assay for NMBN

This protocol is based on the OECD 487 guideline.

1. Principle: Mammalian cells are treated with NMBN in the presence and absence of a metabolic activation system. After treatment, the cells are cultured to allow for cell division. Cells that have undergone mitosis are blocked from completing cytokinesis using cytochalasin B, resulting in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase, are scored in these binucleated cells.

2. Materials:

- Mammalian cell line (e.g., CHO-K1, V79, TK6, or human peripheral blood lymphocytes)

- N-methyl-n-benzylnitrosamine (NMBN)

- Solvent (e.g., DMSO)

- Positive controls:

- Without S9: Mitomycin C or Colchicine

- With S9: Cyclophosphamide

- Metabolic activation system (e.g., 30% hamster liver S9 mix)

- Cytochalasin B solution

- Hypotonic solution (e.g., 0.075 M KCl)

- Fixative (e.g., methanol:acetic acid, 3:1)

- Staining solution (e.g., Giemsa or acridine orange)

- Microscope slides

3. Procedure:

- Seed cells in culture plates and allow them to attach and grow.

- Treatment:

- Without S9: Expose the cells to various concentrations of NMBN (and controls) for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

- With S9: Expose the cells to NMBN and S9 mix for a short period (e.g., 3-6 hours).

- After the treatment period, wash the cells and add fresh medium containing cytochalasin B.

- Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for the formation of binucleated cells.

- Harvest the cells by trypsinization.

- Treat the cells with a hypotonic solution to swell the cytoplasm.

- Fix the cells with a freshly prepared fixative.

- Drop the cell suspension onto clean microscope slides and allow them to air dry.

- Stain the slides.

- Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

4. Data Analysis and Interpretation:

- A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated binucleated cells.

- Cytotoxicity should also be assessed (e.g., by calculating the cytokinesis-block proliferation index - CBPI) to ensure that the observed effects are not due to excessive cell death.

In Vitro Comet Assay for NMBN

This protocol is a standard alkaline comet assay procedure.

1. Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The extent of DNA migration is proportional to the amount of DNA damage.

2. Materials:

- Mammalian cell line

- N-methyl-n-benzylnitrosamine (NMBN)

- Solvent (e.g., DMSO)

- Positive control (e.g., H₂O₂ or a known alkylating agent)

- Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

- Microscope slides (pre-coated with NMPA)

- Lysis solution (high salt and detergent)

- Alkaline electrophoresis buffer (pH > 13)

- Neutralization buffer

- DNA staining dye (e.g., SYBR Green or ethidium bromide)

- Fluorescence microscope with appropriate filters and image analysis software

3. Procedure:

- Treat cells in suspension or directly on culture plates with various concentrations of NMBN for a defined period.

- Harvest the cells and resuspend them in ice-cold PBS.

- Mix the cell suspension with molten LMPA and quickly pipette onto a pre-coated microscope slide.

- Allow the agarose to solidify on a cold plate.

- Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

- Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

- Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

- After electrophoresis, gently remove the slides, neutralize them with neutralization buffer, and stain with a fluorescent DNA dye.

- Visualize and score the comets using a fluorescence microscope and image analysis software. At least 50-100 comets should be scored per slide.

4. Data Analysis and Interpretation:

- Commonly used parameters to quantify DNA damage include tail length, percent DNA in the tail, and tail moment.

- A positive result is a statistically significant, dose-dependent increase in the chosen comet parameter compared to the solvent control.

Data Presentation and Visualization

Tabular Summary of Expected Genotoxicity Data for NMBN

| Assay | Endpoint | Metabolic Activation | Expected Result | Rationale/Supporting Evidence |

| Ames Test | Gene Mutation | Required (Hamster S9) | Positive | N-nitrosamines are a class of potent mutagens that typically require metabolic activation. The enhanced Ames test with hamster S9 is highly sensitive for this class of compounds.[1][18] |

| In Vitro Micronucleus | Chromosomal Damage | Required (Hamster S9) | Positive | The reactive metabolites of NMBN are expected to be clastogenic, leading to chromosome breaks and micronucleus formation. |

| In Vitro Comet Assay | DNA Strand Breaks | Required (Hamster S9) | Positive | The formation of DNA adducts and subsequent repair processes can lead to the formation of transient DNA strand breaks, which are detectable by the comet assay.[31] |

| In Vivo Micronucleus | Chromosomal Damage | N/A | Positive | In a whole animal system, NMBN is expected to be metabolized in the liver and other tissues, leading to systemic exposure and chromosomal damage in proliferating cells like bone marrow erythroblasts. |

| In Vivo Comet Assay | DNA Strand Breaks | N/A | Positive | Expected to induce DNA damage in the liver, the primary site of metabolism, and potentially other tissues depending on the distribution of the reactive metabolites. |

Visualizing the Genotoxic Cascade of NMBN

Metabolic Activation of N-methyl-n-benzylnitrosamine

Caption: Metabolic activation pathway of NMBN leading to DNA adduct formation.

Experimental Workflow for the In Vitro Micronucleus Assay

Caption: Step-by-step workflow of the in vitro micronucleus assay.

Conclusion and Future Directions

The genotoxicity assessment of N-methyl-n-benzylnitrosamine requires a comprehensive and mechanistically informed approach. The battery of tests described in this guide, including the enhanced Ames test, in vitro and in vivo micronucleus assays, and the comet assay, provides a robust framework for characterizing the mutagenic and clastogenic potential of this compound. Given the known genotoxicity of the N-nitrosamine class, it is anticipated that NMBN will demonstrate positive results in these assays, particularly in the presence of an appropriate metabolic activation system.

While this guide provides a strong foundation for the genotoxicity testing of NMBN, further research is warranted to fill existing knowledge gaps. Specifically, future studies should focus on:

-

Quantitative Dose-Response Analysis: Generating precise dose-response data for NMBN in each of the key genotoxicity assays.

-

Identification of Specific CYP450 Isozymes: Elucidating the specific human CYP450 enzymes responsible for the metabolic activation of NMBN to better predict human susceptibility.

-

Comprehensive DNA Adduct Profiling: Utilizing advanced analytical techniques, such as mass spectrometry, to definitively identify and quantify the full spectrum of DNA adducts formed by NMBN in vitro and in vivo.

-

In-depth DNA Repair Studies: Investigating the kinetics and efficiency of the repair of NMBN-induced DNA adducts by different cellular pathways.

By addressing these research questions, a more complete understanding of the genotoxic risk posed by NMBN can be achieved, enabling more informed decisions in the context of drug development and chemical safety assessment.

References

-

Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]

-

Ames Test assay parameters important for the detection of N-Nitrosamine mutagenicity. GSK. [Link]

-

Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics. [Link]

-

Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Lhasa Limited. [Link]

-

FDA. CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

-

Health and Environmental Sciences Institute. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. [Link]

-

In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis. [Link]

-

International Journal of Molecular Sciences. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]

-

International Journal of Molecular Sciences. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. [Link]

-

Mechanisms of DNA damage, repair and mutagenesis. Environmental and Molecular Mutagenesis. [Link]

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

-

Micronucleus Test. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

-

[Change of toxicity and carcinogenicity of n-methyl-n-nitrosobenzylamine in rats by methylsubstitution at the c-atoms adjacent to nitrogen (author's transl)]. PubMed. [Link]

-

Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency. [Link]

-

Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. PubMed. [Link]

-

The essential comet assay: A comprehensive guide to measuring DNA damage and repair. ResearchGate. [Link]

-

The in vivo genotoxicity testing strategies: Report from the 7th International workshop on genotoxicity testing (IWGT). PubMed. [Link]

-

The in vitro micronucleus technique. Mutation Research/Reviews in Mutation Research. [Link]

-

The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Frontiers in Toxicology. [Link]

-

The Role of Cytochrome P450 Enzymes in Drug Metabolism. YouTube. [Link]

-

ToxMinds. NITROSAMINES IMPURITIES CARCINOGENICITY ASSESSMENT – REGULATORY REQUIREMENTS, CHALLENGES AND RECOMMENDATIONS. [Link]

-

Toxys. New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. [Link]

-

U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]

-

U.S. Food and Drug Administration. N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. [Link]

-

U.S. Food and Drug Administration. Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. [Link]

-

U.S. Food and Drug Administration. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. [Link]

-

YouTube. 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. [Link]

-

DNA adduct formation from tobacco-specific N-nitrosamines. PubMed. [Link]

-

Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

-

Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. Bio-protocol. [Link]

-

Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights. MDPI. [Link]

-

GDF2025 - D2S02- Nitrosamine Related Guidance. YouTube. [Link]

-

In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. SciSpace. [Link]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]

-

Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. PubMed. [Link]

-

N-Nitrosobenzylmethylamine is activated to a DNA benzylating agent in rats. PubMed. [Link]

-

OEHHA. Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea. [Link]

-

Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. Journal of Biological Chemistry. [Link]

-

Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities. PubMed. [Link]

Sources

- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hesiglobal.org [hesiglobal.org]

- 8. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications | MDPI [mdpi.com]

- 13. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]

- 14. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 22. toxicologie.nl [toxicologie.nl]

- 23. fda.gov [fda.gov]

- 24. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 27. enamine.net [enamine.net]

- 28. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo genotoxicity testing strategies: Report from the 7th International workshop on genotoxicity testing (IWGT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity | Springer Nature Experiments [experiments.springernature.com]

- 33. neb.com [neb.com]

- 34. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

An In-depth Technical Guide on N-methyl-n-benzylnitrosamine (NMBA): Exposure Risks and Safety

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing sectors. Among these, N-methyl-n-benzylnitrosamine (NMBA), a probable human carcinogen, has garnered considerable attention from regulatory bodies and industry professionals alike. This technical guide provides a comprehensive overview of NMBA, designed for researchers, toxicologists, and drug development professionals. It delves into the fundamental chemical properties and formation pathways of NMBA, elucidates its toxicological profile and associated health risks, outlines a robust framework for risk assessment, details validated analytical methodologies for its detection, and presents effective control and mitigation strategies. This document aims to serve as a critical resource for ensuring drug product safety and navigating the complex regulatory landscape surrounding nitrosamine impurities.

Introduction: The NMBA Challenge

N-methyl-n-benzylnitrosamine (NMBA) is an organic compound belonging to the N-nitrosamine class, a group of compounds recognized for their carcinogenic potential.[1][2] The unexpected discovery of NMBA and other nitrosamines like N-nitrosodimethylamine (NDMA) in widely used medications has triggered global drug recalls and intensified regulatory scrutiny.[3][4] These impurities are not active pharmaceutical ingredients (APIs) but are formed as unintended byproducts during drug synthesis or storage.[5][6]

The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), Health Canada, and other international regulators have classified several nitrosamines as probable or possible human carcinogens.[3][6][7] This classification necessitates a rigorous risk assessment strategy for any pharmaceutical product with a potential for nitrosamine contamination.[8] This guide focuses specifically on NMBA, providing the technical depth required for professionals to understand, assess, and mitigate the risks associated with its presence in pharmaceutical products.

Chemical Properties and Formation Pathways

A foundational understanding of NMBA's chemistry is essential for identifying its potential sources and preventing its formation.

2.1 Chemical Structure and Properties

-

Chemical Formula: C8H10N2O[9]

-

Structure: Characterized by a nitroso group (-N=O) bonded to a nitrogen atom, which is also attached to a methyl group and a benzyl group.[1]

-

Appearance: Typically a colorless to pale yellow liquid.[1]

-

Solubility: Soluble in organic solvents.[1]

The presence of the N-nitroso functional group is the primary structural alert for carcinogenicity.

2.2 Causality of Formation

The formation of NMBA, like other N-nitrosamines, requires the convergence of two key components: a nitrosatable amine (a secondary or tertiary amine) and a nitrosating agent , under specific conditions.[6][10] Removing any one of these three factors is sufficient to mitigate the risk.[10]

-

Amine Precursors: The direct precursor to NMBA is N-methylbenzylamine. However, other molecules can degrade to form this secondary amine. For instance, the solvent N-methyl-pyrrolidinone (NMP), while not reactive itself, can hydrolyze to form N-methyl-amino-N-butyric acid, a secondary amine that can then be nitrosated.[11][12]

-

Nitrosating Agents: The most common nitrosating agent is nitrous acid (HNO₂), which is often formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[12] Other sources include nitrogen oxides (N₂O₃, N₂O₄) and contaminated reagents or solvents.[12]

-

Reaction Conditions: Acidic conditions are highly conducive to the reaction between amines and nitrous acid.[12] The risk of formation is heightened in manufacturing processes that use nitrite salts or where nitrite impurities are present in raw materials or excipients.[6]

Contamination can occur at various stages, including API synthesis, formulation, and even during storage if packaging materials leach reactive components.[5][13] The use of recovered solvents is a notable risk factor, as they can become contaminated with amines and nitrosating agents from different processes.[14]

Toxicology and Health Risks

N-nitrosamines are categorized as a "cohort of concern" due to their high carcinogenic potency.[6][15] Understanding the toxicological profile of NMBA is central to appreciating the risks associated with exposure.

3.1 Mechanism of Action and Carcinogenicity

The carcinogenicity of nitrosamines is primarily driven by their metabolic activation.[15]

-

Metabolic Activation: In the body, enzymes, particularly cytochrome P450s, catalyze the α-hydroxylation of the nitrosamine.[15][16] This is the rate-limiting step for activation.

-

Formation of Alkylating Agents: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes. This decomposition ultimately generates a highly reactive electrophilic species, a diazonium ion.[15]

-

DNA Adduct Formation: This reactive intermediate can then alkylate DNA bases, most commonly at the N7-position of guanine.[17] This formation of DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication.

-

Tumor Initiation: The accumulation of these mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can initiate the process of carcinogenesis, leading to tumor formation.[17] NMBA is known to induce tumors in laboratory animals and is considered an esophageal carcinogen.[1]

The toxic effects of nitrosamines are not limited to cancer; they can also generate reactive oxygen species, leading to oxidative stress, lipid peroxidation, and further cellular damage.[17]

Regulatory Framework and Risk Assessment

Regulatory agencies have adopted a three-step approach to manage the risk of nitrosamine impurities: risk assessment, confirmatory testing, and mitigation .[8][18]

4.1 Acceptable Intake (AI) Limits

To manage the risk, health authorities have established Acceptable Intake (AI) limits for several nitrosamines. The AI represents a daily exposure level that approximates a 1-in-100,000 lifetime cancer risk.[19] These limits are derived from robust animal carcinogenicity data (TD50 values - the dose giving a 50% tumor incidence).[20]

For nitrosamines lacking sufficient compound-specific data, limits can be derived using a structure-activity relationship (SAR) and read-across from a structurally similar, well-studied surrogate.

Table 1: Established Acceptable Intake (AI) Limits for Common Nitrosamines

| Nitrosamine Impurity | AI Limit (ng/day) - FDA[19] | AI Limit (ng/day) - EMA[20] | AI Limit (ng/day) - Health Canada[21] |

| NDMA (N-Nitrosodimethylamine) | 96.0 | 96.0 | 96.0 |

| NDEA (N-Nitrosodiethylamine) | 26.5 | 26.5 | 26.5 |

| NMBA (N-nitroso-N-methyl-4-aminobutyric acid) | 96.0 | 96.0 | 96.0 |

| NDIPA (N-Nitrosodiisopropylamine) | 26.5 | 26.5 | 26.5 |

| NEIPA (N-Nitrosoethylisopropylamine) | 26.5 | 26.5 | 26.5 |

| NDBA (N-Nitrosodibutylamine) | 26.5 | 26.5 | 26.5 |

Note: The limits for NMBA are often based on read-across from NDMA due to initial assessments of similar carcinogenic risk.[22] Limits are subject to revision as new data becomes available.

4.2 Risk Assessment Process

Manufacturers are required to perform a comprehensive risk assessment for all their products to identify the potential for nitrosamine formation or contamination.[8][13] This process involves a systematic evaluation of the API and drug product manufacturing processes.

Caption: Logical workflow for nitrosamine risk assessment, testing, and mitigation.

Analytical Methodologies for Detection

Accurate and sensitive analytical methods are critical for the detection and quantification of trace-level nitrosamine impurities. Due to its chemical properties, NMBA is most reliably detected by Liquid Chromatography-Mass Spectrometry (LC-MS).[14][23]

5.1 Recommended Technique: LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its high sensitivity and selectivity.[23][24] High-Resolution Mass Spectrometry (HRMS) is also a powerful alternative.[25]

5.2 Sample Preparation and Analytical Workflow

The following is a generalized protocol based on established methods.[26] Specific parameters must be optimized and validated for each unique drug product matrix.

Sources

- 1. CAS 937-40-6: N-Methyl-N-benzylnitrosamine | CymitQuimica [cymitquimica.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. canada.ca [canada.ca]

- 8. fda.gov [fda.gov]

- 9. lookchem.com [lookchem.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 14. shimadzu.com [shimadzu.com]

- 15. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. impactfactor.org [impactfactor.org]

- 17. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]

- 22. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

- 26. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

Regulatory Guidelines for N-methyl-n-benzylnitrosamine: A Framework for Risk Assessment and Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Nitrosamine Control

The discovery of N-nitrosamine impurities in widely used pharmaceuticals in 2018 marked a pivotal moment for the industry, bringing to the forefront the challenge of controlling these potent mutagenic impurities.[1][2] Classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7 guideline and recognized as probable human carcinogens, nitrosamines demand a robust and scientifically-grounded control strategy.[3][4][5][6] N-methyl-n-benzylnitrosamine (NMBA), a specific nitrosamine of interest, falls squarely within this regulatory purview.[7] Its potential to form during drug substance or drug product manufacturing necessitates a thorough understanding of the toxicological risks and the implementation of stringent controls to ensure patient safety.[8]

This guide provides a comprehensive technical overview of the regulatory landscape governing N-methyl-n-benzylnitrosamine. Moving beyond a simple recitation of rules, we will delve into the causality behind the guidelines, offering field-proven insights into risk assessment, analytical testing, and mitigation strategies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate this complex area with scientific integrity and regulatory confidence.

Toxicological Profile and Acceptable Intake (AI) Limits

The foundation of any control strategy is a clear understanding of the hazard. N-nitrosamines are metabolically activated to reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer.[5][9] This genotoxic mechanism underpins the stringent limits imposed by regulatory authorities.

Establishing the Threshold of Risk: The Acceptable Intake (AI)

The primary tool for controlling mutagenic impurities is the establishment of an Acceptable Intake (AI) limit, a level that approximates a negligible cancer risk (typically <1 in 100,000) over a lifetime of exposure.[10] For nitrosamines with robust carcinogenicity data, substance-specific AIs are derived. For the most potent, well-studied nitrosamines like N-nitrosodiethylamine (NDEA), this limit is set at 26.5 ng/day.[11] In the absence of specific data, or if multiple nitrosamines are present, this 26.5 ng/day limit is often used as a conservative default.[1][12]

The Carcinogenic Potency Categorization Approach (CPCA)

For nitrosamines lacking sufficient carcinogenicity data, such as N-methyl-n-benzylnitrosamine, the U.S. Food and Drug Administration (FDA) and other agencies recommend a "Carcinogenic Potency Categorization Approach" (CPCA).[13] This structure-activity relationship (SAR) method assigns a potency category based on the presence of activating and deactivating structural features, which influence the compound's carcinogenic potential.[11][13]

The CPCA score for N-methyl-n-benzylnitrosamine is calculated based on its structural features:

-

α-Hydrogens: It has two hydrogens on one α-carbon (the methyl group) and one on the other (the benzyl group). The α-hydrogen score is 1.

-

Activating/Deactivating Features: The presence of an aryl (benzyl) group bonded to the α-carbon is considered an activating feature, contributing a score of -1.

-

Total Score: The sum of these scores is 0.

Table 1: Carcinogenic Potency Categories and Corresponding AI Limits

| Potency Category | AI Limit (ng/day) | Representative Nitrosamines or Rationale |

|---|---|---|

| 1 | 26.5 | Represents the most potent nitrosamines, such as N-nitrosodiethylamine (NDEA).[11] |

| 2 | 100 | Representative of potent nitrosamines like N-nitrosodimethylamine (NDMA).[11] |

| 3 | 400 | Lower potency due to weakly deactivating structural features.[11] |

| 4 | 1500 | Lower potency due to strongly deactivating structural features.[13] |

| 5 | 1500 | Supported by a negative result in an enhanced Ames assay.[15] |

The Regulatory Mandate: A Three-Step Process

Global regulatory bodies, including the FDA and the European Medicines Agency (EMA), have harmonized their expectations for nitrosamine control around a three-step process.[16][17][18] This systematic approach ensures that potential risks are identified, evaluated, and mitigated effectively.

-

Step 1: Risk Assessment: Proactively evaluate manufacturing processes for both active pharmaceutical ingredients (APIs) and drug products to identify potential risks for nitrosamine formation or contamination.

-

Step 2: Confirmatory Testing: If a risk is identified in Step 1, perform validated analytical testing to detect and quantify the specific nitrosamine impurity.

-

Step 3: Risk Mitigation: If confirmatory testing reveals nitrosamine levels exceeding acceptable limits, implement changes to the manufacturing process or materials to reduce the impurity to an acceptable level and submit required changes to the marketing authorization.

Step 1: Proactive Risk Assessment

A comprehensive risk assessment is the cornerstone of nitrosamine control. It requires a deep understanding of the chemical processes and materials involved. Key risk factors include:

-

Presence of Secondary or Tertiary Amines: The drug substance, its intermediates, or degradation products may contain amine functional groups that can be nitrosated.

-

Presence of Nitrosating Agents: Trace nitrites or other nitrosating agents can be present in raw materials, excipients, or water, or can be formed in situ.

-

Manufacturing Process Conditions: Reaction conditions such as pH, temperature, and the use of certain solvents (e.g., dimethylformamide) can favor the formation of nitrosamines.

-

Contaminated Materials: Risk of contamination from raw materials, recovered solvents, or equipment.

The following diagram illustrates the logical workflow for conducting a nitrosamine risk assessment.

Caption: Workflow for Nitrosamine Risk Assessment (Step 1).

Analytical Methodologies for Trace-Level Quantification

The extremely low AI limits for nitrosamines necessitate highly sensitive and specific analytical methods.[19] Standard techniques like HPLC-UV are insufficient for this task.[19] Advanced analytical technologies are required to ensure that methods are appropriately validated and capable of quantification at or below the control threshold.[20][21]

Core Analytical Techniques

The gold standard for nitrosamine analysis is mass spectrometry coupled with a chromatographic separation technique.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and versatile technique, offering excellent sensitivity and selectivity for a wide range of nitrosamines, including non-volatile and thermally labile compounds.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Suitable for volatile nitrosamines. High-resolution mass spectrometry (HRMS) can also be employed with either LC or GC to provide greater confidence in identification and eliminate false positives.[22]

Method Performance Requirements

Regulatory guidance dictates stringent performance criteria for these analytical methods. A critical requirement is the Limit of Quantitation (LOQ). For drug products, the method's LOQ should be no more than 0.03 ppm, relative to the maximum daily dose.[12] For very high-dose drugs, the LOQ should be as low as reasonably practicable.

Protocol: General LC-MS/MS Method for N-methyl-n-benzylnitrosamine

This protocol provides a generalized, self-validating framework. Specific parameters must be optimized and validated for the specific drug product matrix.

Objective: To accurately quantify N-methyl-n-benzylnitrosamine (NMBA) in a drug product.

1. Materials and Reagents:

- N-methyl-n-benzylnitrosamine certified reference standard.

- Isotopically labeled internal standard (e.g., NMBA-d7) for accurate quantification.

- LC-MS grade solvents (e.g., acetonitrile, methanol, water).

- LC-MS grade formic acid or ammonium formate.

- Drug product samples and placebo.

2. Sample Preparation:

- Step 2.1 (Extraction): Accurately weigh a portion of powdered tablets or volume of liquid formulation into a centrifuge tube.

- Step 2.2 (Solvent Addition): Add a precise volume of extraction solvent (e.g., methanol or a suitable mixture). The choice of solvent is critical and must be tested to ensure efficient extraction of NMBA from the specific matrix without causing its degradation or formation.

- Step 2.3 (Internal Standard): Spike the sample with the isotopically labeled internal standard at a known concentration. This is a self-validating step, as the internal standard corrects for variations in extraction efficiency and instrument response.

- Step 2.4 (Extraction Procedure): Vortex or sonicate the sample for a predetermined time to ensure complete dissolution and extraction.

- Step 2.5 (Clarification): Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize excipients.

- Step 2.6 (Filtration): Filter the supernatant through a 0.22 µm syringe filter (previously tested for non-interference) into an HPLC vial for analysis.

3. LC-MS/MS Conditions:

- LC System: UPLC/UHPLC system.

- Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size) with proven retention and peak shape for NMBA.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Develop a gradient elution program that provides adequate separation of NMBA from matrix components and potential isomers.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

- MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both NMBA and its labeled internal standard. The ratio of these transitions must be consistent between standards and samples, providing an additional layer of validation for the identity of the peak.

4. Validation:

- Validate the method according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and a limit of quantitation (LOQ) below the required threshold (e.g., 10% of the AI limit in ng/day, converted to ppm based on the drug's maximum daily dose).

Control Strategies and Reporting

If confirmatory testing (Step 2) identifies N-methyl-n-benzylnitrosamine, a clear, science-based control and reporting strategy (Step 3) must be enacted.

Actionable Thresholds

Regulatory agencies have established thresholds that trigger specific actions:

-

Below 10% of AI Limit: If levels are consistently below 10% of the 18 ng/day AI, routine testing may not be necessary. The results should be documented and can be submitted in the annual report.[3][23]

-

Above 10% but Below AI Limit: If levels exceed 10% of the AI but remain below the 18 ng/day limit, a control strategy is required. This typically involves adding a specification for NMBA to the drug substance or drug product release testing.[1][23]

-

Above AI Limit: If levels exceed the 18 ng/day AI, immediate action is required. This includes notifying regulatory authorities and implementing process changes to mitigate the impurity. A prior approval supplement must be submitted before distributing the product.[23] In cases of significant public health risk or potential drug shortages, authorities may establish temporary interim AI limits on a case-by-case basis.[15]

The following diagram outlines the decision-making process following confirmatory testing.

Caption: Control Strategy and Reporting Workflow.

Conclusion

The control of N-methyl-n-benzylnitrosamine and other nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. A proactive, science-driven approach grounded in the principles of quality risk management is essential. By thoroughly understanding the toxicological basis for the stringent acceptable intake limits, implementing a systematic risk assessment process, developing and validating highly sensitive analytical methods, and adhering to a clear control strategy, manufacturers can ensure the quality and safety of their medicines and maintain full regulatory compliance. This commitment to scientific integrity is paramount to protecting public health.

References

- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020, November 3). U.S. Food and Drug Administration.

- ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023, August 18). Cosmetic Ingredient Review.

- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). U.S. Food and Drug Administration.

- A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2025, February 3). FDA.

- CAS 937-40-6: N-Methyl-N-benzylnitrosamine. CymitQuimica.

- Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency.

- N-NITROSAMINE RISK ASSESSMENT Introduction. PTM Consulting.

- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.

- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration.

- Nitrosamine impurities. (2025, July 29). European Medicines Agency.

- Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. U.S. Food and Drug Administration.

- GDF2025 - D2S02- Nitrosamine Related Guidance. (2025, June 25). YouTube.

- Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities. (2025, June 16). PubMed.

- Acceptable intake (AI) of N-Nitroso-N-methylbenzylamine (CAS 937-40-6). (2024, May 20). Nitrosamines Exchange.

- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). (2017, March 31). ICH.

- N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? (2026, January 18). ResearchGate.

- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 20). ResearchGate.

- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency.

- Buy N-methyl-n-benzylnitrosamine | 937-40-6.

- Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Efpia.

- Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency.

- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.

- ICH M7 & Nitrosamines Impurities -Updates. Guidance, Documents, Resources.

- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC - NIH.

- Nitrosamine impurities. CMDh - Heads of Medicines Agencies.

- Toxicological Profile for N-Nitrosodimethylamine (NDMA). Agency for Toxic Substances and Disease Registry | ATSDR.

- CMDh/EMA: Update of Appendix 1 for Nitrosamines. (2025, January 8). ECA Academy.

- Nitrosamine impurities analysis solutions guide. (2025, October 1). Thermo Fisher Scientific.

- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.

- ICH M7 for Nitrosamines: Steps for a Lifecycle Management. (2024, September 11). Zamann Pharma Support.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

- Toxicology of N-Nitroso Compounds. tonylutz.net.

Sources

- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]

- 7. CAS 937-40-6: N-Methyl-N-benzylnitrosamine | CymitQuimica [cymitquimica.com]

- 8. Buy N-methyl-n-benzylnitrosamine | 937-40-6 [smolecule.com]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. cir-safety.org [cir-safety.org]

- 12. youtube.com [youtube.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Acceptable intake (AI) of N-Nitroso-N-methylbenzylamine (CAS 937-40-6) - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 15. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 16. ptm-consulting.it [ptm-consulting.it]

- 17. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]

- 18. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide on the Environmental Occurrence of N-methyl-n-benzylnitrosamine

Introduction

N-methyl-n-benzylnitrosamine (NMBA), a member of the N-nitrosamine class of compounds, is a subject of increasing scrutiny within the environmental and health sciences.[1] N-nitrosamines are recognized as probable human carcinogens based on extensive animal studies, prompting regulatory bodies worldwide to establish stringent controls on their presence in consumer products, pharmaceuticals, and the environment.[2][3] The discovery of various N-nitrosamines in groundwater, treated water, food, and beverages underscores the ubiquitous nature of these contaminants and the potential for widespread human exposure.[4][5] This guide provides a comprehensive technical overview of the environmental occurrence of NMBA, detailing its formation pathways, sources, analytical methodologies for detection, and reported environmental concentrations. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to support risk assessment and mitigation efforts.

Formation Mechanisms of N-methyl-n-benzylnitrosamine